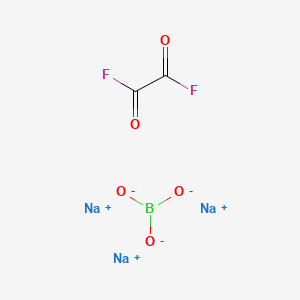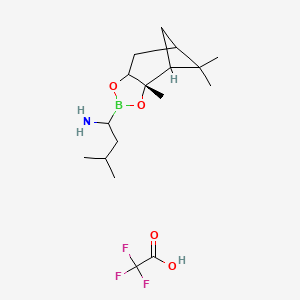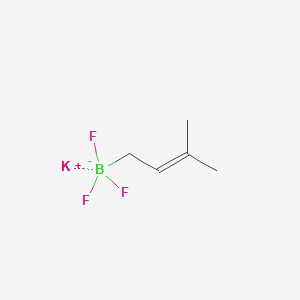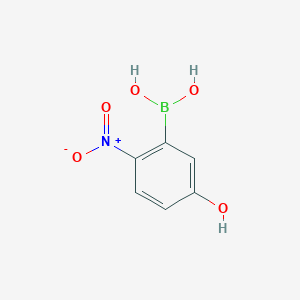
5-Hydroxy-2-nitrophenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-2-nitrophenylboronic acid: is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group, a hydroxyl group, and a nitro group attached to a phenyl ring. The combination of these functional groups makes it a versatile reagent in organic synthesis and a valuable tool in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2-nitrophenylboronic acid typically involves the introduction of the boronic acid group onto a phenyl ring that already contains hydroxyl and nitro substituents. One common method is the palladium-catalyzed borylation of 5-hydroxy-2-nitrophenyl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under inert conditions .
Industrial Production Methods: This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-2-nitrophenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino-substituted phenylboronic acids.
Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
Chemistry: 5-Hydroxy-2-nitrophenylboronic acid is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form biaryl compounds. It serves as a building block for the synthesis of complex organic molecules .
Biology and Medicine: In biological research, this compound is used as a probe for detecting and quantifying diols and other biomolecules.
Industry: In the industrial sector, this compound is used in the development of advanced materials and sensors. Its unique chemical properties make it suitable for applications in electronics and nanotechnology .
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-nitrophenylboronic acid is primarily based on its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boronic acid group, which acts as a Lewis acid. The compound can also participate in redox reactions due to the presence of the hydroxyl and nitro groups, which can undergo oxidation and reduction, respectively .
Comparison with Similar Compounds
Phenylboronic acid: Lacks the hydroxyl and nitro groups, making it less versatile in certain reactions.
4-Hydroxyphenylboronic acid: Similar to 5-Hydroxy-2-nitrophenylboronic acid but lacks the nitro group, affecting its reactivity and applications.
2-Nitrophenylboronic acid: Lacks the hydroxyl group, which limits its use in certain biological applications.
Uniqueness: this compound is unique due to the combination of hydroxyl, nitro, and boronic acid groups on the same phenyl ring. This combination enhances its reactivity and makes it a valuable tool in various fields of research and industry .
Properties
Molecular Formula |
C6H6BNO5 |
|---|---|
Molecular Weight |
182.93 g/mol |
IUPAC Name |
(5-hydroxy-2-nitrophenyl)boronic acid |
InChI |
InChI=1S/C6H6BNO5/c9-4-1-2-6(8(12)13)5(3-4)7(10)11/h1-3,9-11H |
InChI Key |
NSLBNCKOZBHJFD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)O)[N+](=O)[O-])(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


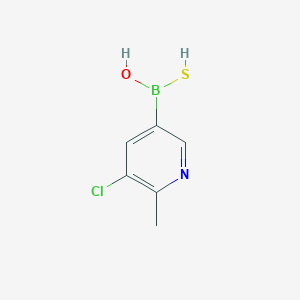

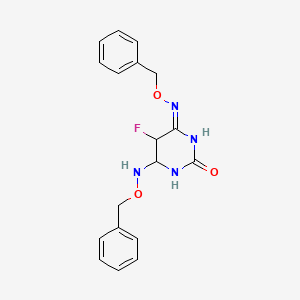
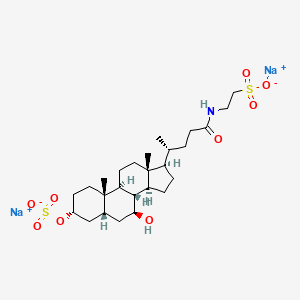
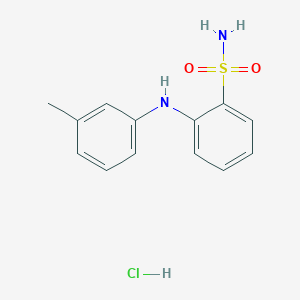
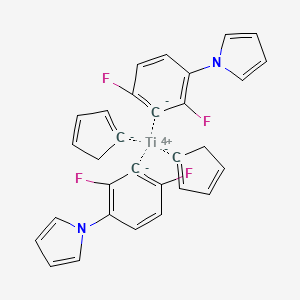
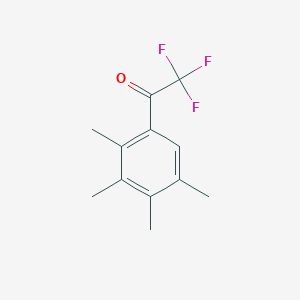
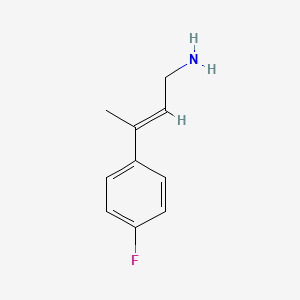
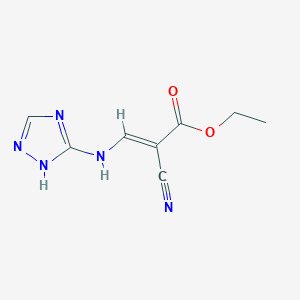
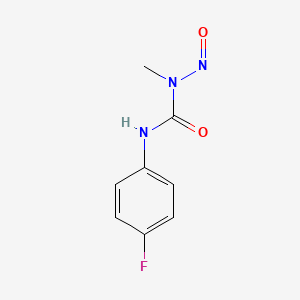
![[(2,2,2-trifluoro-N-methylacetamido)methyl]boronic acid](/img/structure/B13405782.png)
